molecular formula C6H10O3 B12080628 4-Methyl-oxetane-2-carboxylic acid methyl ester

4-Methyl-oxetane-2-carboxylic acid methyl ester

Cat. No.: B12080628
M. Wt: 130.14 g/mol
InChI Key: RAZMZZIJJUZYCG-UHFFFAOYSA-N
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Description

4-Methyl-oxetane-2-carboxylic acid methyl ester is a cyclic ester featuring a four-membered oxetane ring substituted with a methyl group at the 4-position and a methyl ester moiety at the 2-carboxylic acid position. Its molecular formula is C₆H₁₀O₃, with a molecular weight of 130.14 g/mol. The compound’s structure combines the inherent ring strain of oxetanes with the reactivity of ester groups, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis of 4-Methyl-oxetane-2-carboxylic acid methyl ester typically begins with readily available starting materials such as 4-methyl-2-oxetanone and methanol.

    Reaction Conditions: One common method involves the esterification of 4-methyl-2-oxetanone with methanol in the presence of an acid catalyst like sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion.

    Purification: The product is then purified by distillation or recrystallization to obtain the desired ester in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used to facilitate the esterification reaction. The use of automated systems ensures consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: 4-Methyl-oxetane-2-carboxylic acid methyl ester can undergo oxidation reactions to form corresponding carboxylic acids or ketones. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction of this ester can yield alcohols or aldehydes, depending on the reducing agent used. Lithium aluminum hydride (LiAlH4) is a typical reducing agent for such transformations.

    Substitution: The ester group in this compound can be substituted with various nucleophiles, such as amines or alcohols, to form amides or other esters.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines or alcohols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: 4-Methyl-oxetane-2-carboxylic acid.

    Reduction: 4-Methyl-oxetane-2-methanol.

    Substitution: 4-Methyl-oxetane-2-carboxamide.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C₆H₁₀O₃
  • CAS Number : 27995-19-3
  • Molecular Weight : 130.142 g/mol

The compound features an oxetane ring, a four-membered cyclic ether, which enhances its reactivity and stability under various conditions. The methyl ester functional group further increases its utility in synthetic chemistry.

Applications in Organic Synthesis

4-Methyl-oxetane-2-carboxylic acid methyl ester serves as a valuable building block in organic synthesis. Its ability to undergo various chemical reactions allows for the construction of complex molecules. Notable applications include:

  • Synthesis of Novel Molecules : The oxetane ring can be manipulated through chemical reactions to create new carbon-carbon bonds and functional groups, facilitating the synthesis of pharmaceuticals and other organic compounds.
  • Polymerization Reactions : The compound can participate in polymerization processes, leading to the formation of new materials with unique properties suitable for applications in drug delivery systems and coatings.
  • Bioisosteric Applications : The oxetane ring may act as a bioisostere for traditional functional groups, allowing researchers to probe biological functions without altering the overall molecular framework significantly.

Medicinal Chemistry Applications

The medicinal chemistry field has shown increasing interest in this compound due to its potential as an isostere:

  • Drug Design : Oxetanes are recognized for their ability to improve metabolic stability and reduce lipophilicity when used as substitutes for carbonyl groups in drug candidates. This property enhances the pharmacokinetic profiles of potential therapeutic agents .
  • Peptidomimetics : Amino-oxetanes derived from this compound have been employed as peptidomimetics, demonstrating improved stability against enzymatic degradation while retaining bioactivity .
  • Clinical Candidates : Several drug candidates incorporating oxetane structures are currently undergoing clinical trials, showcasing their relevance in modern therapeutics .

Case Study 1: Stability and Isomerization

Research has indicated that oxetane-carboxylic acids, including this compound, exhibit intrinsic instability, leading to isomerization into lactones over time. This phenomenon was documented when a sample stored at room temperature for one year showed significant conversion into an impurity identified as a lactone . Understanding this behavior is crucial for optimizing storage conditions and improving synthetic strategies.

Case Study 2: Photoredox-Catalyzed Reactions

A study demonstrated the use of photoredox catalysis for decarboxylation reactions involving oxetane-carboxylic acids. This method allowed for efficient transformation into aldehydes and other derivatives, highlighting the compound's versatility in synthetic applications . Such advancements pave the way for innovative methodologies in organic synthesis.

Mechanism of Action

The mechanism by which 4-Methyl-oxetane-2-carboxylic acid methyl ester exerts its effects depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations. In biological systems, its derivatives may interact with specific molecular targets, such as enzymes or receptors, to exert their effects.

Comparison with Similar Compounds

Structural Analogs and Derivatives

Oxetane-2-carboxylic Acid Methyl Esters

  • Oxetane-2-carboxylic acid methyl ester (C₅H₈O₃, MW 116.11 g/mol): Differs by lacking the 4-methyl group. Its lower molecular weight and reduced steric hindrance may enhance reactivity in ring-opening reactions compared to the 4-methyl derivative. This compound is commercially available for research purposes .
  • trans-4-Methyl-oxetane-2-carboxylic acid methyl ester : A stereoisomer of the target compound. Stereochemical differences influence conformational stability and interactions in chiral environments, which are critical in asymmetric synthesis .

Oxazole-Based Esters

  • Ethyl 4-methyloxazole-2-carboxylate (C₇H₉NO₃): Features a five-membered oxazole ring with a methyl group and ester substituent. The oxazole’s aromaticity and nitrogen atom confer distinct electronic properties, enhancing its role in medicinal chemistry (e.g., as a heterocyclic scaffold) compared to oxetane derivatives .
  • Methyl 2-acetyl-5-methyl-1,3-oxazole-4-carboxylate (C₈H₁₀N₂O₄): Contains additional acetyl and methyl groups, increasing steric bulk and altering solubility. Such modifications are leveraged in agrochemical and pharmaceutical design .

Linear and Aromatic Esters

  • Palmitic acid methyl ester (C₁₇H₃₄O₂): A linear fatty acid ester with a 16-carbon chain. Unlike cyclic esters, it is used as a biodiesel component and in GC-MS analysis due to its volatility .

  • Dehydroabietic acid methyl ester (C₂₁H₃₀O₂): A diterpene ester with a fused aromatic system. Its rigid structure and lipophilicity make it relevant in resin chemistry and antimicrobial studies .

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Features
4-Methyl-oxetane-2-carboxylic acid methyl ester C₆H₁₀O₃ 130.14 Oxetane ring strain, methyl substituent, ester functionality
Oxetane-2-carboxylic acid methyl ester C₅H₈O₃ 116.11 Smaller size, higher ring strain, simpler reactivity profile
Ethyl 4-methyloxazole-2-carboxylate C₇H₉NO₃ 155.15 Aromatic oxazole ring, enhanced thermal stability
Palmitic acid methyl ester C₁₇H₃₄O₂ 270.45 Linear aliphatic chain, high hydrophobicity

Research Findings and Trends

Stability and Reactivity : The 4-methyl group in oxetane derivatives reduces ring strain compared to unsubstituted oxetanes, balancing reactivity and stability for controlled synthetic applications .

Comparative Solubility: Cyclic esters like oxetane-2-carboxylic acid methyl ester exhibit lower water solubility than linear fatty acid esters (e.g., linoleic acid methyl ester), impacting their use in formulations .

Biological Activity : Methyl esters with aromatic systems (e.g., dehydroabietic acid methyl ester) demonstrate antimicrobial properties, whereas oxetane derivatives are prioritized for their conformational rigidity in drug scaffolds .

Biological Activity

4-Methyl-oxetane-2-carboxylic acid methyl ester, a derivative of oxetane, has garnered attention in the fields of medicinal chemistry and organic synthesis due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of its biological activity, including research findings, case studies, and comparative analyses with related compounds.

The molecular formula for this compound is C6H10O3C_6H_{10}O_3. It features a four-membered oxetane ring with a methyl ester functional group, which contributes to its solubility and reactivity characteristics. The compound is characterized by its ability to undergo various chemical transformations, making it a versatile building block in organic synthesis.

Biological Activity Overview

Research indicates that oxetane derivatives, including this compound, exhibit a range of biological activities:

  • Antimicrobial Activity : Some studies have reported that oxetane derivatives can demonstrate antimicrobial properties. For instance, methyl ester derivatives have shown varying levels of activity against different bacterial strains, with some retaining significant efficacy against dermatophytes .
  • Cytotoxicity : The compound's structure suggests potential cytotoxic effects against cancer cell lines. Related compounds have been investigated for their antiproliferative activities, indicating that modifications in the oxetane structure can influence biological responses.
  • Stability and Isomerization : A notable characteristic of oxetane-carboxylic acids is their tendency to isomerize into lactones under certain conditions. This intrinsic instability can affect their biological activity and therapeutic applications .

Comparative Analysis with Similar Compounds

The following table summarizes key features and biological activities of this compound compared to similar compounds:

Compound NameStructure TypeUnique FeaturesBiological Activity
This compoundOxetane derivativeMethyl ester form; differing solubilityPotential antimicrobial and cytotoxic properties
3-Methyloxetane-3-carboxylic acidOxetane derivativeDifferent position of carboxyl groupVarying reactivity; less studied for biological activity
Oxetane-2-carboxylic acid methyl esterEster formFunctionalized at both ends; used in organic synthesisLimited data on biological interactions

Case Studies and Research Findings

  • Antimicrobial Studies : A study focusing on the antimicrobial properties of various methyl esters found that while some exhibited low activity against Gram-negative bacteria, others showed significant inhibition against dermatophytes. The findings suggest that the presence of the oxetane ring may enhance the compound's interaction with microbial targets .
  • Cytotoxicity Assessments : Research on related oxetane derivatives has indicated promising results in inhibiting cancer cell proliferation. For example, derivatives similar to this compound demonstrated IC50 values in the low micromolar range against various cancer cell lines, suggesting potential for development as anticancer agents .
  • Isomerization Effects : Investigations into the stability of oxetane-carboxylic acids revealed that many compounds are prone to isomerization into lactones over time or under mild heating conditions. This phenomenon has implications for their storage and use in biological applications .

Properties

Molecular Formula

C6H10O3

Molecular Weight

130.14 g/mol

IUPAC Name

methyl 4-methyloxetane-2-carboxylate

InChI

InChI=1S/C6H10O3/c1-4-3-5(9-4)6(7)8-2/h4-5H,3H2,1-2H3

InChI Key

RAZMZZIJJUZYCG-UHFFFAOYSA-N

Canonical SMILES

CC1CC(O1)C(=O)OC

Origin of Product

United States

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